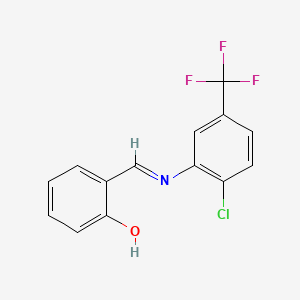

alpha-(2-Chloro-5-(trifluoromethyl)phenylimino)-O-cresol

Description

Alpha-(2-Chloro-5-(trifluoromethyl)phenylimino)-O-cresol is an organoaromatic compound characterized by a cresol backbone (2-methylphenol) functionalized with an imino group linked to a 2-chloro-5-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name |

2-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO/c15-11-6-5-10(14(16,17)18)7-12(11)19-8-9-3-1-2-4-13(9)20/h1-8,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGXOCFNGVTWKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=C(C=CC(=C2)C(F)(F)F)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50425128 | |

| Record name | NSC119178 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2344-29-8 | |

| Record name | NSC119178 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC119178 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-(2-CHLORO-5-(TRIFLUOROMETHYL)PHENYLIMINO)-O-CRESOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Alpha-(2-Chloro-5-(trifluoromethyl)phenylimino)-O-cresol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

The compound features a chloro and trifluoromethyl substitution on a phenyl ring, which may influence its biological activity through electronic effects and steric hindrance. The presence of these substituents can enhance lipophilicity and alter the binding affinity to biological targets.

Antitumor Activity

Recent studies have highlighted the compound's cytotoxic properties against various cancer cell lines. For instance, compounds similar to alpha-(2-Chloro-5-(trifluoromethyl)phenylimino)-O-cresol exhibited broad-spectrum cytotoxicity in National Cancer Institute (NCI) assays with GI50 values ranging from 0.15 to 8.41 µM across different tumor types, specifically leukemia, colon, melanoma, and breast cancer cells .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7b | Leukemia | 0.15 | Induces apoptosis via caspase activation |

| 13c | Melanoma | 0.20 | Cell cycle arrest at S phase |

| 16d | Breast | 2.81 | Inhibits VEGFR-2 tyrosine kinase |

The mechanism by which alpha-(2-Chloro-5-(trifluoromethyl)phenylimino)-O-cresol exerts its effects appears to involve multiple pathways:

- Apoptosis Induction : The compound has been shown to increase cleaved caspase-3 levels, indicating apoptosis in treated cells .

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at the S phase, preventing further cell division and proliferation .

- Enzyme Inhibition : Inhibitory activity against VEGFR-2 has been observed, which is crucial for angiogenesis in tumors .

Study on Antitubercular Agents

In a related study, compounds derived from similar structures were evaluated for their antitubercular properties. The study found that structural modifications significantly affected the efficacy against Mycobacterium tuberculosis, suggesting that the trifluoromethyl group may play a role in enhancing bioactivity .

Environmental Impact Studies

Research has also explored the environmental implications of similar chlorinated compounds, highlighting their persistence and potential toxicity in ecological systems. These studies underscore the importance of evaluating both therapeutic benefits and environmental risks associated with such compounds .

Scientific Research Applications

Alpha-(2-Chloro-5-(trifluoromethyl)phenylimino)-O-cresol is a chemical compound with potential applications in various scientific fields. Its molecular formula is C14H9ClF3NO, and it has a molecular weight of 299.67 g/mol .

Alpha-(2-Chloro-5-(trifluoromethyl)phenylimino)-O-cresol is of interest for its potential biological activities in medicinal chemistry and pharmacology. The chloro and trifluoromethyl substitutions on the phenyl ring can influence its biological activity through electronic effects and steric hindrance, enhancing lipophilicity and altering binding affinity to biological targets.

Antitumor Activity

Studies have shown that the compound has cytotoxic properties against various cancer cell lines. Compounds similar to Alpha-(2-Chloro-5-(trifluoromethyl)phenylimino)-O-cresol exhibited broad-spectrum cytotoxicity in National Cancer Institute (NCI) assays, with GI50 values ranging from 0.15 to 8.41 µM across different tumor types, including leukemia, colon, melanoma, and breast cancer cells.

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7b | Leukemia | 0.15 | Induces apoptosis via caspase activation |

| 13c | Melanoma | 0.20 | Cell cycle arrest at S phase |

| 16d | Breast | 2.81 | Inhibits VEGFR-2 tyrosine kinase |

The mechanisms of action include:

- Apoptosis Induction : Increase in cleaved caspase-3 levels, indicating apoptosis in treated cells.

- Cell Cycle Arrest : Induction of cell cycle arrest at the S phase, preventing further cell division and proliferation.

- Enzyme Inhibition : Inhibitory activity against VEGFR-2, which is crucial for angiogenesis in tumors.

Antitubercular Agents

Structural modifications of similar compounds affect the efficacy against Mycobacterium tuberculosis, suggesting that the trifluoromethyl group may enhance bioactivity.

Insecticidal Applications

Alpha-(2-Chloro-5-(trifluoromethyl)phenylimino)-O-cresol and similar chemical compounds have shown potential in insecticidal applications.

Environmental Impact

Comparison with Similar Compounds

Comparison with alpha-(2-Hydroxy-5-methylphenylimino)-O-cresol

Structural Differences :

- The analogous compound alpha-(2-hydroxy-5-methylphenylimino)-O-cresol replaces the -Cl and -CF₃ groups with a hydroxyl (-OH) and methyl (-CH₃) group on the phenyl ring .

- Impact on Properties: The -OH group increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility compared to the chloro/trifluoromethyl derivative.

- Applications : Likely used in less demanding industrial contexts due to reduced chemical inertness.

Comparison with 5-(2-Hydroxyethylamino)-2-methylphenol

Structural Differences :

- This compound features a hydroxyethylamino (-NH-C₂H₄OH) substituent at the 5-position of the cresol backbone .

- Impact on Properties :

- The hydroxyethyl group introduces significant hydrophilicity, making it suitable for dye intermediates or personal care products (e.g., hair dyes).

- The lack of halogenation (-Cl, -CF₃) reduces bioactivity in pesticidal or medicinal contexts.

- Industrial Relevance : Listed in Ashford’s Dictionary of Industrial Chemicals, emphasizing its role in organic synthesis and commercial formulations .

Comparison with 5-((3-Chloro-5-(trifluoromethyl)-2-pyridyl)amino)-α,α,α-trifluoro-4,6-dinitro-o-cresol

Structural Differences :

- This derivative includes a pyridylamino group, nitro (-NO₂) substituents, and additional trifluoromethyl groups .

- Impact on Properties :

- Molecular Weight : 446.7 g/mol (vs. ~300–350 g/mol estimated for the target compound), affecting mobility in environmental matrices.

- Environmental Behavior :

- Persistence: Moderate (half-life > 60 days in soil) due to nitro groups .

- Toxicity: Classified as a neurotoxicant and respiratory irritant, with higher ecotoxicological risks compared to non-nitrated analogs .

- Applications : Likely a herbicide or pesticide, leveraging nitro groups for bioactivity.

Comparison with Pyrazole Derivatives (e.g., 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde)

Structural Differences :

- Features a pyrazole core with -CF₃ and -Cl substituents, linked via sulfanyl and aldehyde groups .

- The sulfanyl group increases susceptibility to metabolic degradation compared to the imino linkage in the target compound.

- Applications: Potential use in pharmaceuticals or agrochemicals requiring target-specific binding.

Key Findings

- Electronic Effects : The -CF₃ and -Cl groups in the target compound enhance electron deficiency, improving stability in harsh environments but reducing solubility.

- Functional Group Trade-offs: Hydroxyethylamino or hydroxyl groups improve solubility but compromise bioactivity and durability.

- Environmental Impact: Nitro derivatives exhibit higher persistence and toxicity, necessitating stricter regulatory oversight compared to non-nitrated analogs .

Preparation Methods

Structural Analysis and Synthetic Rationale

The target compound’s structure consists of two aromatic systems: a 2-chloro-5-(trifluoromethyl)phenyl group and an O-cresol (2-methylphenol) unit connected by an imine (–C=N–) bridge. The trifluoromethyl and chloro substituents introduce electron-withdrawing effects, influencing reactivity and stability, while the phenolic –OH group offers potential for further functionalization.

Schiff base formation typically involves condensation between a primary amine and a carbonyl compound under acidic or basic conditions. For α-(2-chloro-5-(trifluoromethyl)phenylimino)-O-cresol, the amine precursor is 2-chloro-5-(trifluoromethyl)aniline , while the carbonyl component is likely 2-hydroxyacetophenone (o-hydroxypropiophenone) or a related O-cresol-derived aldehyde.

Preparation Methods

Schiff Base Condensation

Reaction Between 2-Chloro-5-(Trifluoromethyl)Aniline and 2-Hydroxyacetophenone

A representative procedure involves:

Reagents :

- 2-Chloro-5-(trifluoromethyl)aniline (1.0 eq)

- 2-Hydroxyacetophenone (1.1 eq)

- Ethanol (solvent)

- Glacial acetic acid (catalyst, 0.1 eq)

Procedure :

- Combine reagents in ethanol and reflux at 80°C for 6–12 hours under nitrogen.

- Monitor reaction progress via thin-layer chromatography (TLC).

- Cool the mixture to room temperature, then concentrate under reduced pressure.

- Precipitate the crude product by adding ice-cold water, followed by filtration.

- Purify via recrystallization from ethanol/water (3:1) or column chromatography (SiO₂, hexane/ethyl acetate).

Alternative Route Using 2-Hydroxybenzaldehyde Derivatives

If 2-hydroxyacetophenone is unavailable, 5-methyl-2-hydroxybenzaldehyde (derived from O-cresol via formylation) may serve as the carbonyl component. However, this route requires additional steps to synthesize the aldehyde, complicating scalability.

Optimization and Mechanistic Insights

Solvent and Catalytic Effects

- Solvent Choice : Ethanol and methanol are ideal due to their polarity and ability to stabilize intermediates. Non-polar solvents (e.g., toluene) result in slower kinetics.

- Acid Catalysis : Acetic acid protonates the amine, enhancing electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.

Characterization and Analytical Data

Spectroscopic Analysis

Challenges and Industrial Scalability

- Byproduct Formation :

- Dichlorinated amines and aldol condensation byproducts necessitate rigorous purification.

- Moisture Sensitivity :

- The imine bond hydrolyzes in aqueous media; reactions require anhydrous conditions.

- Cost of Trifluoromethyl Precursors :

- 3-(Trifluoromethyl)aniline remains expensive, incentivizing alternative routes (e.g., trifluoromethylation of chloroanilines).

Q & A

Q. Q. How can isotopic labeling (e.g., C, F) elucidate metabolic pathways in biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.